Methyl 2-(3-oxopropyl)benzoate
CAS No.: 106515-77-9
Cat. No.: VC20814046
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106515-77-9 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-(3-oxopropyl)benzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 |
| Standard InChI Key | KQGQYJKAKSNBNF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1CCC=O |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CCC=O |
Introduction
Chemical Structure and Identification
Molecular Structure
Methyl 2-(3-oxopropyl)benzoate consists of a benzoic acid methyl ester with a 3-oxopropyl substituent at position 2 of the benzene ring. The molecular structure features three oxygen atoms: one in the aldehyde group at the terminus of the propyl chain, and two in the carboxymethyl group. The compound represents an example of a bifunctional molecule containing both ester and aldehyde functionalities.
Chemical Identifiers
The compound is uniquely identified through several standard chemical identifiers as shown in the following table:
| Identifier Type | Value |
|---|---|
| PubChem CID | 11819893 |
| CAS Number | 106515-77-9 |
| Molecular Formula | C₁₁H₁₂O₃ |
| IUPAC Name | methyl 2-(3-oxopropyl)benzoate |
| InChI | InChI=1S/C11H12O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 |
| InChIKey | KQGQYJKAKSNBNF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1CCC=O |
The compound is also known by several synonyms including "2-(3-OXO-PROPYL)-BENZOIC ACID METHYL ESTER" and "2-(3-oxopropyl)benzoic acid methyl ester" .
Physical and Chemical Properties
General Physical Properties
Methyl 2-(3-oxopropyl)benzoate possesses distinctive physical properties that influence its behavior in chemical reactions and determine its potential applications. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 192.21 g/mol |
| Physical State | Liquid (at standard conditions) |
| Density | 1.104 g/cm³ |
| Boiling Point | 302.8°C at 760 mmHg |
| Flash Point | 131.9°C |
| Melting Point | Not available |
| Exact Mass | 192.079 |
| Polar Surface Area (PSA) | 43.37 |
| LogP | 1.60470 |
| Vapor Pressure | 0.000969 mmHg at 25°C |
| Index of Refraction | 1.514 |
These physical properties indicate that Methyl 2-(3-oxopropyl)benzoate is a relatively high-boiling liquid with moderate lipophilicity as suggested by its LogP value .
Chemical Reactivity
The chemical reactivity of Methyl 2-(3-oxopropyl)benzoate is largely determined by its two key functional groups:
-
The methyl ester group (-COOCH₃) can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
-
The aldehyde group (-CHO) is particularly reactive and can participate in numerous reactions including oxidation to carboxylic acid, reduction to alcohol, condensation reactions, and aldol additions.
The presence of these two functional groups in the same molecule creates opportunities for intramolecular reactions under specific conditions and makes the compound versatile in organic synthesis.
Spectroscopic Characteristics
Spectral Properties
Based on its structure, Methyl 2-(3-oxopropyl)benzoate would exhibit characteristic spectroscopic features that can be used for its identification and purity assessment:
In infrared (IR) spectroscopy, the compound would show distinctive carbonyl absorption bands for both the ester (typically around 1720-1740 cm⁻¹) and the aldehyde (around 1720-1730 cm⁻¹) functional groups. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
In ¹H NMR spectroscopy, the compound would display characteristic signals including the aldehyde proton at approximately 9-10 ppm, the methyl ester protons at around 3.8-3.9 ppm, aromatic protons in the 7.0-8.0 ppm region, and methylene protons of the propyl chain between 2.5-3.5 ppm.
Applications and Research Significance
Synthetic Applications
Methyl 2-(3-oxopropyl)benzoate serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound can be employed in:
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The preparation of heterocyclic compounds through cyclization reactions involving the aldehyde and ester functionalities.
-
Synthesis of natural product analogues and pharmaceutical intermediates.
-
Development of novel materials with specific functional properties.
Regulatory Information
Methyl 2-(3-oxopropyl)benzoate is classified under the Harmonized System (HS) Code 2918300090, which corresponds to "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification carries specific regulatory implications:
| Regulatory Aspect | Value |
|---|---|
| VAT Rate | 17.0% |
| Tax Rebate Rate | 9.0% |
| MFN Tariff | 6.5% |
| General Tariff | 30.0% |
| Supervision Conditions | None specified |
These regulatory parameters are important considerations for commercial transactions and industrial applications involving this compound.
Comparison with Structurally Related Compounds
Structural Isomers
Methyl 2-(3-oxopropyl)benzoate has structural isomers including Methyl 3-(2-oxopropyl)benzoate (CAS: 74998-19-9), which differs in the position of substitution on the aromatic ring . These positional isomers often exhibit distinct physical properties and reactivity patterns due to differences in electronic and steric effects.
| Property | Methyl 2-(3-oxopropyl)benzoate | Methyl 3-(2-oxopropyl)benzoate |
|---|---|---|
| CAS Number | 106515-77-9 | 74998-19-9 |
| PubChem CID | 11819893 | 20134188 |
| Position of Substituents | Ortho | Meta |
| Molecular Weight | 192.21 g/mol | 192.21 g/mol |
Such structural comparisons are valuable for understanding structure-property relationships in these chemical systems.
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